Calcitonin Gene Related Peptide (CGRP) (83-119), rat TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcitonin Gene Related Peptide (CGRP) (83-119), rat (TFA) is a 37 amino acid calcitonin family of neuropeptide, acts through calcitonin receptor-like receptor (CRLR).

Scientific Research Applications

Neurological and Central Nervous System Applications

Calcitonin gene-related peptide (CGRP) has been extensively studied for its role in the central nervous system (CNS). Research indicates that CGRP plays a significant role in the CNS, particularly in sensory pathways. For instance, it has been found in various regions of the rat brain important for fear responses and aversive learning, suggesting a role as a neurotransmitter in these processes (Poore & Helmstetter, 1996). Additionally, CGRP's distribution in relation to the rat central somatosensory projection has been studied, revealing its ubiquity in sensory ganglion cells, which are primarily involved in nociceptive functions (Kruger et al., 1988).

Gastrointestinal Research

CGRP has been linked to the regulation of gastric functions. Studies have shown that intracerebroventricular administration of CGRP in rats results in the suppression of gastric acid secretion, suggesting a central regulatory role for CGRP in gastric acid production (Hughes et al., 1984). This effect is also observed when CGRP is injected into the cisterna magna or lateral hypothalamus, inhibiting gastric acid secretion and increasing serum gastrin levels (Taché et al., 1984).

Vasodilatory and Cardiovascular Effects

One of the well-documented roles of CGRP is its potent vasodilatory effects. Research has demonstrated that CGRP is one of the most potent endogenous vasodilators known, particularly affecting the coronary circulation (Brain et al., 1985). This finding is significant for understanding cardiovascular physiology and pathophysiology.

Bone and Calcium Metabolism

CGRP's role in bone metabolism has been explored, with findings indicating its involvement in bone resorption and calcium regulation. For instance, targeted expression of CGRP in osteoblasts in mice was found to increase bone density, suggesting a beneficial role in bone formation and health (Ballica et al., 1999). Additionally, CGRP has been shown to have dual effects on plasma calcium levels, initially interacting with calcitonin receptors followed by hypercalcemia, indicative of its complex role in calcium homeostasis (Bevis et al., 1990).

properties

Molecular Formula |

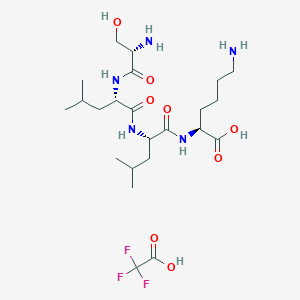

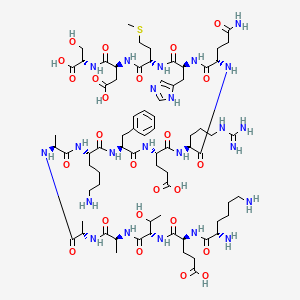

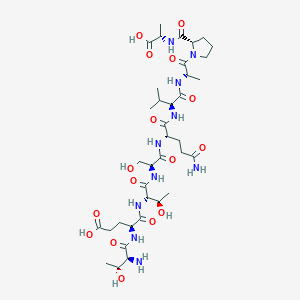

C₁₆₂H₂₆₂N₅₀O₅₂S₂.C₂HF₃O₂ |

|---|---|

Molecular Weight |

3920.32 |

sequence |

One Letter Code: SCNTATCVTHRLAGLLSRSGGVVKDNFVPTNVGSEAF-NH2 (Disulfide bridge: Cys2-Cys7) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.